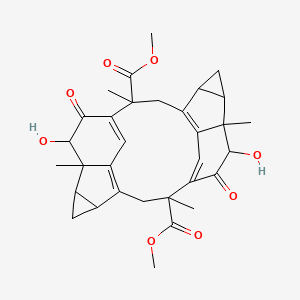
环志zukaol A
描述
Dimethyl 19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate is a natural product found in Chloranthus japonicus and Chloranthus with data available.
科学研究应用
生物合成研究
环志zukaol A是一种从金丝桃属植物中分离得到的化合物 {svg_1}. 它已被用于生物合成研究,特别是在研究柠檬烯倍半萜类低聚物方面 {svg_2} {svg_3}. 该化合物已使用三烯作为潜在的生物合成中间体进行合成 {svg_4} {svg_5}.
有机化学
在有机化学领域,this compound已被用于研究狄尔斯-阿尔德反应 {svg_6}. 这些反应是一种类型的周环反应,可用于形成环状有机化合物 {svg_7}.
药物化学
this compound由于其独特的结构和生物活性,在药物化学领域具有潜在的应用 {svg_8} {svg_9}. 然而,需要更多研究才能完全了解其潜在的药用价值。
合成化学
this compound已被用于合成化学研究,特别是在天然柠檬烯倍半萜类低聚物的全合成方面 {svg_10} {svg_11}. 这项研究导致了新的合成方法和策略的发展 {svg_12} {svg_13}.
光重排研究
this compound在某些条件下会发生光重排 {svg_14}. 该性质已被用于研究光重排反应和合成其他化合物 {svg_15}.
分子构象研究
this compound的独特结构使其成为研究分子构象的有用化合物 {svg_16}. 这项研究可以提供对分子结构与功能之间关系的见解 {svg_17}.
作用机制
Target of Action
Cycloshizukaol A is a symmetrical cyclic lindenane dimer with C2 symmetry
Mode of Action
It is known that the compound exhibits biological activity, which suggests it interacts with certain cellular targets to exert its effects .
Biochemical Pathways
The compound is known to be biologically active, suggesting it may influence one or more biochemical pathways .
Result of Action
The compound is known to be biologically active, suggesting it exerts certain effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the compound was isolated from the root of chloranthus serratus , suggesting that it is stable under the environmental conditions found within this plant.
属性
IUPAC Name |
dimethyl 19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O8/c1-29(27(37)39-5)11-15-13-7-17(13)32(4)20(15)10-22(24(34)26(32)36)30(2,28(38)40-6)12-16-14-8-18(14)31(3)19(16)9-21(29)23(33)25(31)35/h9-10,13-14,17-18,25-26,35-36H,7-8,11-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPXFYFVBVEVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C3C=C(C(=O)C(C3(C4C2C4)C)O)C(CC5=C6C=C1C(=O)C(C6(C7C5C7)C)O)(C)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of Cycloshizukaol A within the broader context of lindenane sesquiterpenoids?
A1: Cycloshizukaol A belongs to the lindenane sesquiterpenoid family, characterized by their unique bicyclo[3.3.1]nonane carbon skeleton [, ]. These compounds exhibit diverse structural variations, including dimerization. Cycloshizukaol A specifically is a dimer formed through a [6+6]-type cycloaddition of two lindenane monomers []. This unique cyclization pattern distinguishes it from other lindenane dimers like Shizukaols, which are formed through different bonding modes [].
Q2: Which plant species are known sources of Cycloshizukaol A, and what are the implications of its natural occurrence?
A2: Cycloshizukaol A has been isolated from Chloranthus spicatus and Chloranthus multistachys [, ]. The presence of this compound, alongside other lindenane sesquiterpenoids, in these plants suggests a potential role in their defense mechanisms or other physiological functions. Further research is needed to fully understand its ecological significance.
Q3: Are there any studies investigating the biological activity of Cycloshizukaol A or related lindenane sesquiterpenoids?
A3: While specific studies on the bioactivity of Cycloshizukaol A are limited, research on related lindenane sesquiterpenoids suggests potential therapeutic applications. For example, Shizukaol B, another lindenane dimer, displayed anti-metastasis activity against breast cancer cells []. This finding highlights the potential of lindenane derivatives as lead compounds for drug development. Further investigation into Cycloshizukaol A's bioactivity could reveal valuable pharmacological properties.
Q4: What analytical techniques are typically employed to isolate and characterize Cycloshizukaol A?
A4: The isolation of Cycloshizukaol A involves various chromatographic techniques, including column chromatography, to separate it from other plant metabolites [, , ]. Once isolated, its structure can be elucidated using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) [, ]. These techniques provide information about the compound's connectivity, functional groups, and molecular weight, ultimately confirming its identity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



